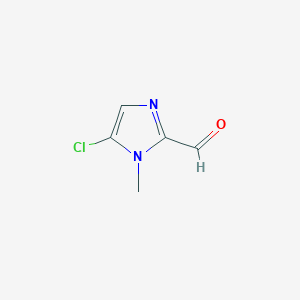

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde

Description

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative featuring a chlorine atom at position 5, a methyl group at position 1, and an aldehyde functional group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds.

Synthesis: The compound can be synthesized via nucleophilic addition reactions. For instance, reacting 1H-indole-5-carbonitrile with sodium hydride (NaH) and the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous dimethylformamide (DMF) yields the target compound after purification and recrystallization .

Properties

IUPAC Name |

5-chloro-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOJCRYVLBYFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555776 | |

| Record name | 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37050-18-3 | |

| Record name | 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination of 1-Methyl-1H-imidazole-2-carbaldehyde

A foundational approach involves the chlorination of 1-methyl-1H-imidazole-2-carbaldehyde. This method employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction typically proceeds in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures between 0–25°C.

Key Steps :

- Dissolution of the precursor in an aprotic solvent.

- Gradual addition of the chlorinating agent to minimize exothermic side reactions.

- Post-reaction quenching with ice-cold water to isolate the product.

Optimization Insights :

- Solvent Choice : Dichloromethane enhances reaction homogeneity, while THF improves solubility at lower temperatures.

- Stoichiometry : A 1:1 molar ratio of precursor to chlorinating agent ensures complete conversion without over-chlorination.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity.

Vilsmeier-Haack Formylation Followed by Chlorination

An alternative route involves formylation of 5-chloro-1-methylimidazole via the Vilsmeier-Haack reaction , which introduces the aldehyde group at the 2-position.

Reaction Sequence :

- Generation of the Vilsmeier reagent (POCl₃ in DMF).

- Addition of 5-chloro-1-methylimidazole at 0°C.

- Hydrolysis with sodium acetate to yield the aldehyde.

Advantages :

- High regioselectivity for the 2-position.

- Compatibility with nitro- or halo-substituted precursors.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yields (typically 85–90%).

Process Parameters :

| Parameter | Optimal Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 25–30°C |

| Pressure | 1–2 bar |

Catalytic Chlorination

Recent advancements employ copper(I) chloride (CuCl) as a catalyst in the presence of oxygen , enhancing chlorination efficiency. This method reduces reagent waste and operates under milder conditions (40–50°C).

Mechanistic Pathway :

$$ \text{1-Methylimidazole-2-carbaldehyde} + \text{Cl}_2 \xrightarrow{\text{CuCl}} \text{5-Chloro-1-methylimidazole-2-carbaldehyde} + \text{HCl} $$

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Average Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Direct Chlorination | 78–82 | 93–95 | Over-chlorination risks |

| Vilsmeier-Haack Formylation | 85–88 | 96–98 | Requires strict anhydrous conditions |

| Catalytic Chlorination | 90–92 | 97–99 | Catalyst recycling challenges |

Emerging Innovations and Research Frontiers

Photocatalytic Chlorination

Recent studies explore visible-light-driven chlorination using organic photocatalysts (e.g., eosin Y). This method achieves 80% yield at ambient temperatures, reducing energy consumption.

Reaction Scheme :

$$ \text{Imidazole} + \text{Cl}^- \xrightarrow{h\nu, \text{eosin Y}} \text{Chloroimidazole} + \text{e}^- $$

Biocatalytic Approaches

Enzymatic chlorination using halogenases derived from Streptomyces species offers a sustainable alternative. Preliminary data show 60–65% conversion, with ongoing optimization for industrial viability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 5-Chloro-1-methyl-1H-imidazole-2-carboxylic acid.

Reduction: 5-Chloro-1-methyl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain synthesized derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- N-Alkylation : Utilizing phase transfer catalysts to facilitate the introduction of alkyl groups.

- Condensation Reactions : Reacting with amines to form imidazole-based ligands for coordination chemistry.

These reactions are essential for developing more complex molecules used in pharmaceuticals and agrochemicals .

Coordination Chemistry

In coordination chemistry, 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde acts as a ligand that can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science. The unique electronic properties imparted by the imidazole ring enhance the stability and reactivity of these metal complexes .

Table 1: Antimicrobial Activity of Derivatives

Case Study: Synthesis and Evaluation of Antibacterial Activity

In a notable study published in 2020, researchers synthesized various derivatives of 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde to evaluate their antibacterial properties. The study utilized disk diffusion methods to assess the efficacy of these compounds against multiple bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has a molecular formula of CHClNO. Its structure features a chloro substituent and an aldehyde group, which are critical for its reactivity and biological interactions. The presence of chlorine enhances lipophilicity, facilitating cellular penetration.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| SMILES | CN1C(=CN=C1C=O)Cl |

| InChI | InChI=1S/C5H5ClN2O/c1-8... |

The biological activity of 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial in medicinal applications where enzyme modulation is desired.

Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It can modulate receptor activities, influencing various biochemical pathways .

Antimicrobial Activity

Research has shown that imidazole derivatives often exhibit antimicrobial properties. A study focusing on related compounds demonstrated that certain imidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . However, specific studies on 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde's antimicrobial efficacy remain limited.

Case Studies

- Antimicrobial Efficacy : In a comparative study, the synthesized derivatives of imidazole were tested against various bacterial strains. Although some derivatives showed promising results, 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde did not exhibit significant antimicrobial activity against tested organisms such as MSSA and MRSA .

- Enzyme Modulation : Another study investigated the potential of imidazole derivatives in modulating enzyme activities relevant to cancer therapy. The findings suggested that modifications in the imidazole ring could enhance enzyme inhibition properties, indicating a pathway for further exploration with 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as hydrazides or imidazole precursors. For example, phosphorous oxychloride (POCl₃) is often employed as a cyclization agent under controlled temperatures (~120°C). Reaction optimization should focus on solvent choice (e.g., anhydrous dichloromethane), stoichiometric ratios, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. How can researchers safely handle 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde in laboratory settings?

- Methodological Answer : Adhere to standard safety protocols for chlorinated imidazoles:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in a dry, cool environment (<25°C) away from oxidizers and heat sources.

- In case of accidental exposure, rinse affected areas with water and consult a physician. Safety data for analogous compounds (e.g., 5-chloro-2-phenyl derivatives) suggest similar handling requirements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹).

- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and methyl group (δ ~3.5–4.0 ppm).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (M⁺ at m/z ~158.6) and fragmentation patterns. Reference databases like PubChem (CID: 76826) provide comparative data for validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For analogous imidazole derivatives (e.g., 1-{4-chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde), monoclinic systems (space group P2₁/c) with cell parameters (a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å) are reported. Use SHELX software for refinement, focusing on weak interactions (C–H⋯S, C⋯O) to validate packing arrangements .

Q. What experimental strategies address contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility : Perform systematic solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) under varying temperatures.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For imidazole derivatives, hydrolytic instability at the aldehyde group is common; stabilize solutions with inert atmospheres (N₂) .

Q. How can computational modeling complement experimental data for predicting reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., aldehyde carbon).

- Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction medium selection. For example, chloro-derivatives exhibit enhanced reactivity in aprotic solvents due to reduced hydrogen bonding .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for similar imidazole-carbaldehyde derivatives?

- Methodological Answer : Differences arise from substituent effects (e.g., chlorine vs. phenyl groups) and intermolecular forces. For example, bulky substituents increase torsional strain, altering dihedral angles. Compare multiple datasets (e.g., C13B–C14B–C15B angles: 121.29° vs. 119.4°) and correlate with steric hindrance or hydrogen bonding .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Analogous Imidazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.